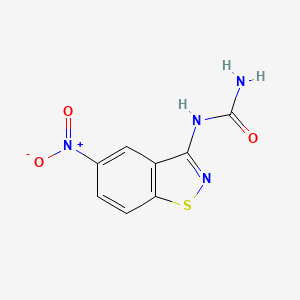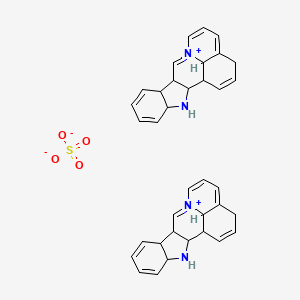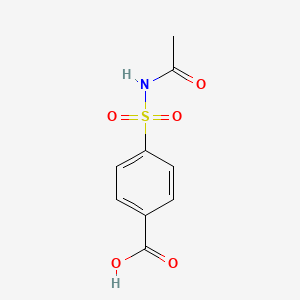
4-(Acetylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylsulfamoyl)benzoic acid is an organic compound that features a benzene ring substituted with an acetylsulfamoyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylsulfamoyl)benzoic acid typically involves the acetylation of sulfamoylbenzoic acid. One common method includes the reaction of sulfamoylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-(Acetylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetylsulfamoyl group to simpler amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4-(Acetylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Acetylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Benzoic Acid: A simpler aromatic carboxylic acid with similar structural features but lacking the acetylsulfamoyl group.
Sulfanilamide: Contains a sulfonamide group similar to the sulfamoyl group in 4-(Acetylsulfamoyl)benzoic acid.
Acetylsalicylic Acid (Aspirin): Shares the acetyl group but differs in its overall structure and pharmacological properties.
Uniqueness: this compound is unique due to the presence of both acetyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not observed in simpler analogs.
属性
CAS 编号 |
103324-91-0 |
|---|---|
分子式 |
C9H9NO5S |
分子量 |
243.24 g/mol |
IUPAC 名称 |
4-(acetylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
NOXDXNVBXKYPNV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


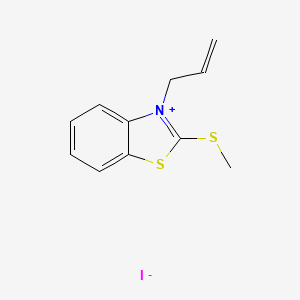
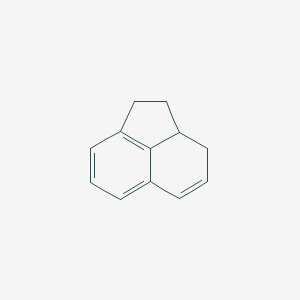
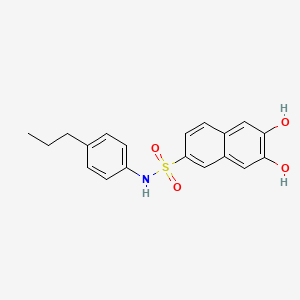
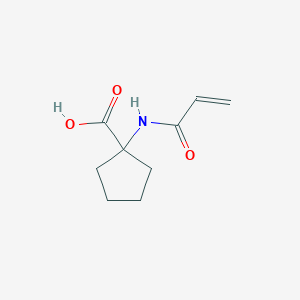
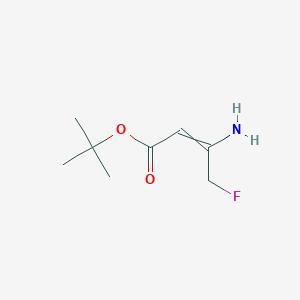
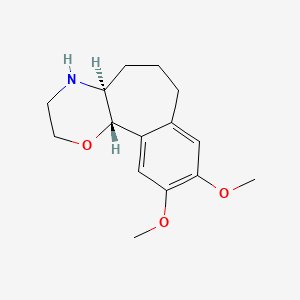
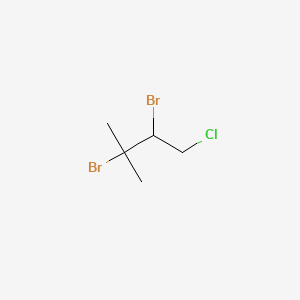
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
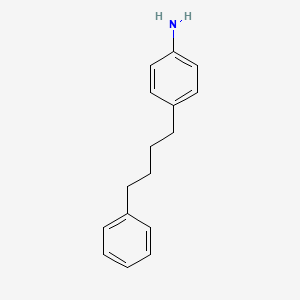
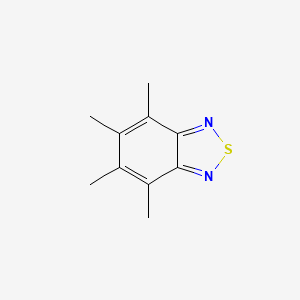
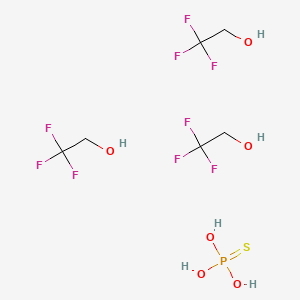
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
